[(4-Fluoro-3-methoxyphenyl)methyl](2,2,2-trifluoroethyl)amine
Description
Chemical Structure: The compound features a benzylamine core substituted with a 4-fluoro-3-methoxyphenyl group and a 2,2,2-trifluoroethyl moiety. Its molecular formula is C₁₀H₁₁F₄NO, with a molecular weight of 253.20 g/mol.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(4-fluoro-3-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c1-16-9-4-7(2-3-8(9)11)5-15-6-10(12,13)14/h2-4,15H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZHTIQFLNIOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methoxyphenyl)methylamine typically involves the reaction of 4-fluoro-3-methoxybenzyl chloride with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (4-Fluoro-3-methoxyphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Fluoro-3-methoxyphenyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
A. Aromatic Ring Modifications
| Compound Name | Substituents | Molecular Formula | Key Properties | Reference |
|---|---|---|---|---|
| (4-Methoxyphenyl)methylamine | 4-methoxy | C₁₁H₁₄F₃NO | Reduced electron withdrawal compared to fluoro-methoxy analog; higher basicity. | |
| (2,4-Difluorophenyl)methylamine | 2,4-difluoro, 2-methoxyethyl | C₁₀H₁₂F₂NO | Increased fluorine content lowers pKa; methoxyethyl enhances solubility. | |
| {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine | 4-difluoromethoxy, 3-methoxy | C₁₀H₁₃F₂NO₂ | Difluoromethoxy group improves metabolic resistance vs. trifluoroethyl. |
B. Trifluoroethyl Group Variations
| Compound Name | Amine Substituent | Molecular Formula | Key Properties | Reference |
|---|---|---|---|---|
| 2-(Thiophen-2-yl)ethylamine | Thiophen-2-yl | C₈H₁₀F₃NS | Thiophene introduces π-π stacking potential; trifluoroethyl retains lipophilicity. | |
| Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine | 3-Trifluoromethylphenyl | C₁₁H₁₄F₃N₂ | Trifluoromethyl enhances electron withdrawal but reduces amine reactivity. |
Key Research Findings
- Electron Effects : Trifluoroethyl groups reduce p-π conjugation in nitrosamines, altering reactivity and stability (). This property is critical in avoiding nitroso-related toxicity.
- Pharmaceutical Relevance : Fluorine and methoxy substitutions are prevalent in FDA-approved drugs (e.g., ciprofloxacin, aripiprazole) due to their balance of bioavailability and target engagement .
- Antiproliferative Potential: Amines with trifluoroethyl and fluorophenyl groups show promise in cancer research (), though specific data for the target compound requires further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
